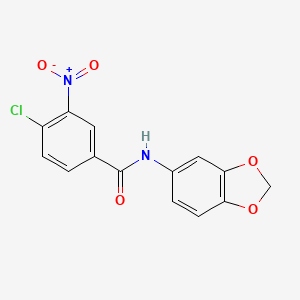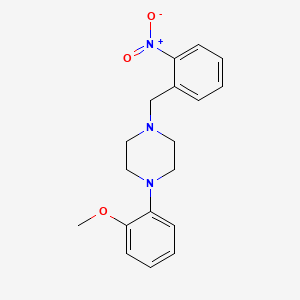
N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide, also known as DCDHA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DCDHA is a member of the acrylamide family of compounds, which are widely used in various industries, including pharmaceuticals, cosmetics, and water treatment.
Mécanisme D'action
The exact mechanism of action of N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide is not fully understood. However, it is believed that N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in the inflammatory response.
Biochemical and Physiological Effects:
N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in various cell types. Additionally, N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide has been shown to inhibit the activation of nuclear factor kappa B, a transcription factor involved in the regulation of inflammatory gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide is its high potency and selectivity towards its target enzymes and signaling pathways. However, one of the limitations of N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the research on N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide. One area of interest is the development of N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide-based therapeutics for the treatment of chronic pain and inflammatory disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide and to identify potential off-target effects. Finally, the synthesis and characterization of novel N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide derivatives may lead to the discovery of even more potent and selective compounds.
Méthodes De Synthèse
N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide can be synthesized through a multi-step process involving the reaction of cycloheptanone with 2,4-dichlorobenzaldehyde, followed by the reaction of the resulting product with acryloyl chloride. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases. Several studies have demonstrated the anti-inflammatory and analgesic properties of N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders.
Propriétés
IUPAC Name |
(E)-N-cycloheptyl-3-(2,4-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO/c17-13-9-7-12(15(18)11-13)8-10-16(20)19-14-5-3-1-2-4-6-14/h7-11,14H,1-6H2,(H,19,20)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOICBWUTQLWSE-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-cycloheptyl-3-(2,4-dichlorophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B5717656.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5717660.png)
![ethyl 3-{[2-(difluoromethoxy)benzylidene]amino}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5717667.png)



![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B5717691.png)
![2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5717692.png)

![N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5717704.png)
![N'-[1-(1-benzofuran-2-yl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5717707.png)

![4-({4-[(4-bromobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5717747.png)
![ethyl 4-[(trichloroacetyl)amino]benzoate](/img/structure/B5717760.png)